Azepan-4-one

Descripción general

Descripción

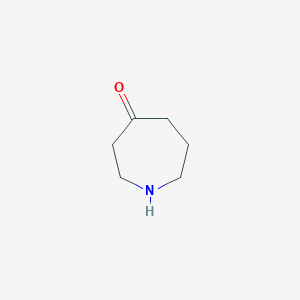

Azepan-4-one is a seven-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. It is a versatile building block in organic synthesis and is found in various natural products and pharmaceuticals. The structure of this compound allows for diverse chemical modifications, making it an important compound in medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing azepan-4-one involves a two-step [5+2] annulation reaction. This process uses gold catalysis to achieve high regioselectivities and good to excellent diastereoselectivities . The reaction begins with the oxidation of N-(pent-4-yn-1-yl)piperidine using m-CPBA, followed by gold-catalyzed intramolecular alkyne oxidation . This method is notable for its efficiency and flexibility, allowing the formation of various this compound derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar annulation reactions. The use of gold catalysts in these processes ensures high yields and purity of the final product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

Azepan-4-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to form alcohols.

Substitution: The nitrogen atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include azepan-4-ol (from reduction), azepan-4-oic acid (from oxidation), and various substituted this compound derivatives (from substitution).

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Azepan-4-one has the molecular formula and features a six-membered ring structure containing a carbonyl group. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable compound in synthetic chemistry.

Medicinal Chemistry

This compound is primarily recognized for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the treatment of various diseases.

Case Study: Cancer Treatment

A notable patent (CA2852518A1) highlights the use of azepanone compounds for treating cancers that are refractory to conventional therapies. These compounds inhibit deubiquitinating enzymes, which play a role in cancer cell survival and proliferation. The findings suggest that this compound derivatives could serve as novel anticancer agents by disrupting cellular processes critical for tumor growth .

Drug Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceuticals. Its derivatives are utilized in the development of drugs targeting various conditions, including:

- Neurological Disorders : Compounds derived from this compound have shown promise in modulating neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety.

- Cardiovascular Diseases : Research has indicated that certain azepanone derivatives can influence cardiovascular function, presenting opportunities for developing heart disease treatments .

Synthesis of Complex Organic Molecules

This compound is employed as an intermediate in organic synthesis, particularly in creating complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows chemists to manipulate its structure to yield various derivatives with tailored properties.

Table 1: Applications of this compound Derivatives

| Application Area | Example Compounds | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibitors of deubiquitinating enzymes | Targeting resistant cancer types |

| Neurological Disorders | Antidepressant candidates | Modulation of neurotransmitter systems |

| Cardiovascular Diseases | Heart function modulators | Potential treatments for heart diseases |

| Agrochemicals | Pesticide formulations | Development of effective agricultural chemicals |

Structure-Based Drug Design

Recent studies have focused on optimizing azepane derivatives for specific protein targets, such as protein kinase B (PKB) and protein kinase A (PKA). These studies employ structure-based design methodologies to enhance the efficacy and selectivity of these compounds .

Case Study: PKB Inhibition

Research published in the Journal of Medicinal Chemistry explored novel azepane derivatives designed to inhibit PKB pathways involved in cancer progression. The study demonstrated that specific modifications to the azepane structure significantly improved inhibitory activity, highlighting the importance of azepanone in targeted drug design .

Mecanismo De Acción

The mechanism of action of azepan-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, this compound derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The specific mechanism depends on the functional groups present on the this compound scaffold and the target molecule.

Comparación Con Compuestos Similares

Azepan-4-one can be compared with other seven-membered heterocycles such as:

Azepine: Lacks the ketone functional group, making it less versatile in certain chemical reactions.

Benzodiazepine: Contains a fused benzene ring, leading to different pharmacological properties.

Oxazepine: Contains an oxygen atom in the ring, altering its reactivity and biological activity.

Thiazepine: Contains a sulfur atom, which can significantly change its chemical and biological properties.

This compound is unique due to its ketone functional group, which allows for a wide range of chemical modifications and applications in various fields.

Actividad Biológica

Azepan-4-one, a seven-membered N-heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a distinct cyclic structure that contributes to its reactivity and biological properties. The compound belongs to a class of compounds known as azepanes, which are important in various fields of medicinal chemistry due to their structural versatility.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Melting Point | 25 °C |

| Solubility | Soluble in water |

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activities. A study highlighted that azepanone compounds could inhibit deubiquitinating activity, which is crucial in cancer progression. This inhibition leads to enhanced apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .

Case Study: Inhibition of Deubiquitinating Enzymes

In a research study focusing on azepanone derivatives, it was found that these compounds effectively inhibited enzymes responsible for deubiquitination, which plays a role in regulating protein degradation pathways involved in cancer cell survival. The lead compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

This compound has also shown promise in neuroprotection. Its structural similarity to known neuroprotective agents suggests potential applications in treating central nervous system (CNS) disorders. A review indicated that seven-membered N-heterocycles like this compound could be effective against neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, which could lead to cell death .

Cannabinoid Receptor Agonism

Recent studies have identified this compound derivatives as potential agonists for cannabinoid receptors, particularly the CB2 receptor. These compounds may provide therapeutic benefits for inflammatory pain management . The discovery of such activity opens new avenues for the development of analgesics based on azepanone scaffolds.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, including gold-catalyzed reactions that allow for efficient formation with high regioselectivity. A notable method involves a two-step [5 + 2] annulation process that yields azepan-4-ones from readily available precursors .

Table 2: Synthesis Overview

| Method | Yield (%) | Key Features |

|---|---|---|

| Gold-Catalyzed Annulation | 53 | High regioselectivity and diastereoselectivity |

| Silyl-Aza-Prins Cyclization | Varies | Versatile approach for functionalization |

Propiedades

IUPAC Name |

azepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-2-1-4-7-5-3-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHPWGYTSXHHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363553 | |

| Record name | Azepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105416-56-6 | |

| Record name | Azepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to Azepan-4-one?

A: Azepan-4-ones can be efficiently synthesized using a two-step [5+2] annulation reaction. This method, which leverages gold catalysis, has shown high regioselectivity and good to excellent diastereoselectivity []. Another approach utilizes a microwave-assisted condensation reaction between Azepan-4-ones and 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia. This method provides a route to nitro-substituted tetrahydropyridoazepines [, ].

Q2: How does the choice of substituents impact the synthesis of tetrahydropyridoazepines?

A: The selection of substituents on the amino group plays a crucial role in regioselectively synthesizing specific tetrahydropyridoazepine isomers. By varying these substituents, researchers can direct the reaction towards the formation of either tetrahydropyrido[3,2-c]azepines or tetrahydropyrido[2,3-d]azepines [].

Q3: What are the advantages of using microwave irradiation in the synthesis of nitro-substituted tetrahydropyridoazepines?

A: Microwave irradiation has demonstrated a beneficial effect on the condensation reaction between Azepan-4-ones and pyridone derivatives []. While specific advantages weren't detailed in the provided abstracts, microwave-assisted synthesis is generally known for increased reaction rates, improved yields, and enhanced selectivity compared to conventional heating methods.

Q4: Are there any intermediate compounds involved in the gold-catalyzed synthesis of Azepan-4-ones?

A: Yes, the gold-catalyzed synthesis of Azepan-4-ones involves the formation of N-oxides as key intermediates. These intermediates are generated through the oxidation of specific amines using meta-Chloroperoxybenzoic acid (mCPBA). Subsequently, a gold catalyst facilitates the cyclization of these N-oxides, ultimately leading to the desired this compound products [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.